N-(2-methoxyphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide
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Description
N-(2-methoxyphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide is a useful research compound. Its molecular formula is C20H18N4O4S2 and its molecular weight is 442.51. The purity is usually 95%.
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Scientific Research Applications
Antiviral Research
Benzothiazine derivatives have been studied for their antiviral properties, particularly against HIV. Mizuhara et al. (2012) investigated the structure-activity relationships of pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives, finding certain derivatives to exhibit potent anti-HIV activity. The study highlights the potential of these compounds in developing more effective antiretroviral agents (Mizuhara et al., 2012).
Anti-inflammatory and Analgesic Applications
Novel heterocyclic compounds derived from benzothiazine and pyrimidine structures have shown significant anti-inflammatory and analgesic activities. Abu‐Hashem et al. (2020) synthesized derivatives that exhibited COX-2 inhibitory, analgesic, and anti-inflammatory effects, suggesting their potential for treating inflammation and pain-related conditions (Abu‐Hashem et al., 2020).
Anticancer Research
Research on benzothiazine derivatives has also extended into anticancer applications. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives that demonstrated considerable antitumor activity against various cancer cell lines. This indicates the potential of such compounds in developing new anticancer drugs (Yurttaş et al., 2015).
Antioxidant Properties
Compounds with benzothiazine and pyrimidine structures have been evaluated for their antioxidant activities. Koppireddi et al. (2013) synthesized derivatives that showed significant antioxidant activity in various assays, indicating their potential as protective agents against oxidative stress (Koppireddi et al., 2013).
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c1-24-15-9-5-3-7-13(15)19-17(30(24,26)27)11-21-20(23-19)29-12-18(25)22-14-8-4-6-10-16(14)28-2/h3-11H,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDNYSCKLWTGPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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